N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanylglycine
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Overview
Description
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID is a complex organic compound featuring a chromen-7-yl moiety. This compound is notable for its photoactive properties, making it a subject of interest in various scientific fields, including materials science and biochemistry .
Preparation Methods
The synthesis of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID typically involves the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process is initiated by activating the carboxylic acid with N,N′-carbonyldiimidazole. Subsequent modification with cationic carboxylic acids, such as 3-carboxypropyltrimethylammonium chloride, results in water-soluble polyelectrolytes decorated with photochemically active chromene moieties .
Chemical Reactions Analysis
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the design of smart materials due to its photoactive properties.
Biochemistry: The compound’s ability to undergo photodimerization makes it useful in studying light-triggered biological processes.
Industrial Applications: The water-soluble polyelectrolytes derived from this compound are of interest as flocculation agents in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID involves its photoactive chromene moieties. Upon exposure to light, these moieties undergo photodimerization, altering the compound’s properties. This light-triggered reaction can be harnessed to control the behavior of materials and biological systems .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives, such as:
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound also features a chromen-7-yl moiety and is synthesized through O-sulfonylation reactions.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This compound is used in the synthesis of photoactive cellulose derivatives.
2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PROPANAMIDO)ACETIC ACID stands out due to its unique combination of photoactive properties and water solubility, making it particularly useful in the design of smart materials and industrial applications .
Properties
Molecular Formula |
C17H18N2O7 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H18N2O7/c1-9-5-16(23)26-13-6-11(3-4-12(9)13)25-8-14(20)19-10(2)17(24)18-7-15(21)22/h3-6,10H,7-8H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI Key |
GANCLALWWJAUSE-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)NCC(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
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